molecular formula C9H6ClN3 B1287809 3-Chloro-6-(pyridin-3-yl)pyridazine CAS No. 78784-66-4

3-Chloro-6-(pyridin-3-yl)pyridazine

Cat. No.: B1287809
CAS No.: 78784-66-4
M. Wt: 191.62 g/mol
InChI Key: ORJRJVSMOMIYGH-UHFFFAOYSA-N
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Description

3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and pyridine substituents on the pyridazine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine typically involves the reaction of 3-chloropyridazine with pyridine derivatives under specific conditions. One common method includes:

    Starting Materials: 3-chloropyridazine and pyridine-3-boronic acid.

    Catalysts: Palladium-based catalysts such as Pd(PPh3)4.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reagents such as sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Substitution: Formation of 3-amino-6-(pyridin-3-yl)pyridazine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-chloro-6-(pyridin-3-yl)dihydropyridazine.

Scientific Research Applications

3-Chloro-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Materials Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.

    Agrochemicals: Potential use in the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridine substituents enhance its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-phenylpyridazine
  • 3-Chloro-6-(piperidin-1-yl)pyridazine
  • 3-Chloro-6-(1-pyrrolidinyl)pyridazine

Uniqueness

3-Chloro-6-(pyridin-3-yl)pyridazine is unique due to the presence of both pyridazine and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

3-chloro-6-pyridin-3-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRJVSMOMIYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587446
Record name 3-Chloro-6-(pyridin-3-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78784-66-4
Record name 3-Chloro-6-(3-pyridinyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78784-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(pyridin-3-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(pyridin-3-yl)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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